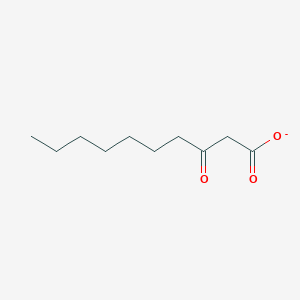
3-Oxodecanoate
Description
3-Oxodecanoate is a β-keto ester with the general structure R-CO-CH2-COOR', where the main chain is a 10-carbon backbone. It exists in multiple esterified forms, including ethyl this compound (CAS 13195-66-9) and methyl this compound (CAS 22348-96-5). These compounds are pivotal intermediates in organic synthesis, particularly for producing bioactive molecules (e.g., quorum-sensing signals like PQS) and functional materials .
Properties
Molecular Formula |
C10H17O3- |
|---|---|
Molecular Weight |
185.24 g/mol |
IUPAC Name |
3-oxodecanoate |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h2-8H2,1H3,(H,12,13)/p-1 |
InChI Key |
YXTHWTPUTHTODU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
Table 1: Physical Properties of this compound Derivatives
Key Observations :
- Methyl and ethyl esters differ in solubility and volatility due to ester chain length. Methyl derivatives exhibit lower molecular weight and higher polarity, influencing chromatographic purification .
- The free acid (3-oxodecanoic acid) is rarely isolated due to instability, favoring ester forms for synthetic applications .
Reactivity Insights :
Research Findings and Industrial Relevance
- Biological Activity: this compound derivatives serve as precursors in bacterial quorum-sensing systems (e.g., Pseudomonas aeruginosa) .
- Market Data: Methyl this compound has a projected market growth until 2046, driven by demand in polymer and pharmaceutical sectors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


